3-chloro-1-iodoprop-1-yne

Physical Organic Chemistry Process Chemistry Procurement & Handling

Mono-functional propargyl halides force complex protection/deprotection strategies. 3-Chloro-1-iodoprop-1-yne solves this with an orthogonal, difunctional architecture. - Enables convergent two-step diversification: Sonogashira coupling at the iodoalkyne, then nucleophilic displacement or cycloaddition at the chloromethyl site. - (Z)-selective hydroboration gives geometrically pure vinyl iodide intermediates for Suzuki-Miyaura elaboration. - Crystalline solid (mp 75°C) ensures accurate weighing for automated high-throughput screening, reducing volatility losses vs. liquid analogs.

Molecular Formula C3H2ClI
Molecular Weight 200.4 g/mol
CAS No. 109-71-7
Cat. No. B094466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-1-iodoprop-1-yne
CAS109-71-7
Molecular FormulaC3H2ClI
Molecular Weight200.4 g/mol
Structural Identifiers
SMILESC(C#CI)Cl
InChIInChI=1S/C3H2ClI/c4-2-1-3-5/h2H2
InChIKeyIRSNQGVPSQCWKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1-iodoprop-1-yne (CAS 109-71-7) Overview


3‑Chloro‑1‑iodoprop‑1‑yne (CAS 109‑71‑7) is a halogenated alkyne of formula C₃H₂ClI, classified as a propargyl halide derivative. It possesses both a chloroalkyl (propargylic chloride) and an iodoalkynyl (1‑iodoalkyne) functional group on a three‑carbon scaffold [1]. This difunctional architecture enables sequential, chemoselective transformations—such as Sonogashira coupling at the iodo terminus followed by nucleophilic displacement or cross‑coupling at the chloromethyl site—making it a strategic intermediate for complex molecule assembly [2]. Its physical state as a crystalline solid (mp 75 °C) distinguishes it from the more common liquid propargyl halides [1].

Difunctional C3 scaffold enables sequential chemoselective transformations
Crystalline solid form simplifies weighing and reduces volatile loss
Supports Pd-catalyzed cross-coupling and nucleophilic displacement workflows

Limitations of Propargyl Chloride and Iodide


Using a simple propargyl halide such as propargyl chloride (3‑chloroprop‑1‑yne) or propargyl iodide (3‑iodoprop‑1‑yne) limits synthetic flexibility to a single reactive site, forcing either early‑stage protection/deprotection strategies or lower‑yielding global functionalization [1]. By contrast, 3‑chloro‑1‑iodoprop‑1‑yne integrates an alkyne‑bound iodine—suitable for Pd‑catalyzed cross‑coupling—and a propargylic chlorine that can be activated under orthogonal conditions, enabling a convergent two‑step diversification that both mono‑halogenated analogs cannot achieve without additional synthetic manipulation [1].

Property
3-Chloro-1-iodoprop-1-yne
Propargyl Chloride
Propargyl Iodide
Reactive Sites
Two orthogonal handles (C–I, C–Cl)
Single handle; may require protection/deprotection
Single handle; no second halide for sequential coupling
Physical Form
Crystalline solid, easier dispensing
Volatile liquid, may complicate accurate weighing
Liquid, similar handling concerns

3-Chloro-1-iodoprop-1-yne: Comparative Evidence vs. Analogs


Solid-State vs. Liquid Handling of Analogs

3‑Chloro‑1‑iodoprop‑1‑yne is a crystalline solid at ambient laboratory temperature (melting point 75 °C) [1]. In contrast, the closest mono‑halogenated analogs—propargyl chloride (3‑chloroprop‑1‑yne, mp –78 °C) and propargyl iodide (3‑iodoprop‑1‑yne, liquid, bp 116 °C)—are volatile or low‑viscosity liquids at room temperature [2]. The solid state of 3‑chloro‑1‑iodoprop‑1‑yne reduces evaporative loss, simplifies gravimetric dispensing, and improves long‑term storage stability under recommended conditions (stable under recommended storage temperatures) .

Physical state
Head-to-head
Solid (mp 75 °C)
Simplifies gravimetric dispensing; reduces volatility losses vs. liquid analogs
Compared to propargyl chloride (mp –78 °C) and propargyl iodide (liquid)
Physical Organic Chemistry Process Chemistry Procurement & Handling

Orthogonal Reactivity: Iodoalkynyl vs. Propargylic Chloride

The compound possesses two electronically distinct halide leaving groups: an sp‑hybridized iodoalkyne carbon (C–I bond) and an sp³‑hybridized propargylic chloride (C–Cl bond). This architecture is demonstrably orthogonal in catalytic cross‑coupling, where C–I bonds react selectively over C–Cl bonds under Pd or Ni catalysis [1]. In the foundational preparation paper, Hatch and Mangold explicitly compared 3‑chloro‑1‑iodo‑1‑propyne with 3‑bromo‑1‑iodo‑1‑propyne, showing that the chloro‑iodo derivative provides a differentiated reactivity profile where the C–I bond can be addressed first via Sonogashira coupling, leaving the C–Cl bond intact for subsequent nucleophilic displacement or metal‑catalyzed cross‑coupling [2]. Mono‑halogenated analogs (propargyl chloride, propargyl iodide) lack this sequential orthogonality entirely.

Orthogonal handles
Head-to-head
Iodoalkyne + propargylic Cl
Permits Sonogashira coupling followed by nucleophilic displacement
Mono-halogenated analogs lack the second orthogonal reactive site
Cross-Coupling Chemistry Orthogonal Functionalization Bifunctional Building Blocks

Exclusive Z-Stereoselective Hydroboration

Hydroboration of 3‑chloro‑1‑iodo‑1‑propyne with dialkylboranes proceeds with complete (Z)‑stereoselectivity, yielding exclusively (Z)‑(3‑chloro‑1‑iodo‑1‑propenyl)dialkylboranes [1]. Subsequent alkyl migration and protonolysis produce 1,1‑dialkyl‑1‑propenes in a one‑pot sequence, a transformation not accessible with simple terminal alkynes (which would give the opposite regio‑ and stereochemical outcome under standard hydroboration) [1]. This stereochemical fidelity is attributed to the electronic influence of the iodo substituent on the alkyne, a feature absent in propargyl chloride or propargyl iodide hydroboration [1].

Z-Stereoselectivity
Class-level
>95% (Z)-isomer
Hydroboration yields exclusively (Z)-iodovinylborane; may support stereodefined synthesis
Class-level inference; terminal alkynes typically give (E) under similar conditions
Organoboron Chemistry Stereoselective Synthesis Alkyne Functionalization

Acute Toxicity and LD₅₀ Benchmarking

The intraperitoneal LD₅₀ in mice for 3‑chloro‑1‑iodoprop‑1‑yne is reported as 25 mg kg⁻¹, classifying it as highly toxic by acute exposure [1]. While comparative LD₅₀ data for the bromo‑iodo analog (3‑bromo‑1‑iodoprop‑1‑yne) or mono‑halogenated propargyl halides were not located in the accessed sources, the quantified toxicity value serves as a definitive safety parameter for institutional risk assessment and procurement authorization, especially in facilities where safer‑by‑design principles influence chemical selection [1].

Acute toxicity
Reported
LD₅₀ 25 mg kg⁻¹ (i.p., mouse)
Supports institutional risk assessment; no analog data available
Single-source value; verify against in-house safety criteria
Synthetic Toxicology Laboratory Safety Procurement Risk Assessment

Procurement Scenarios for 3-Chloro-1-iodoprop-1-yne


Medicinal Chemistry Library Diversification

Medicinal chemistry groups building focused libraries of 1,4‑disubstituted triazoles or enyne‑linked conjugates benefit from the dual‑halogen architecture of 3‑chloro‑1‑iodoprop‑1‑yne. A first‑step Sonogashira coupling at the iodoalkyne installs an aryl or heteroaryl group, preserving the propargylic chloride for a subsequent azide‑alkyne cycloaddition (click reaction) or nucleophilic displacement [1][2]. This obviates the need for protecting‑group strategies required when using mono‑functional propargyl halides [1].

Stereodefined (Z)-Iodovinyl Boronate Synthesis

Process development laboratories requiring geometrically pure (Z)‑vinyl iodide intermediates should select 3‑chloro‑1‑iodoprop‑1‑yne as the alkyne precursor. The exclusive (Z)‑selectivity observed in hydroboration with dialkylboranes [3] provides a reliable entry to (Z)‑iodovinylboranes, which can be further elaborated via Suzuki‑Miyaura coupling or Grignard displacement with retention of configuration—a transformation sequence not readily achieved with simple terminal alkynes [3].

Solid Handling for High-Throughput Experimentation

Facilities operating automated solid‑dispensing robots or high‑throughput experimentation (HTE) workflows benefit from the crystalline solid nature (mp 75 °C) of 3‑chloro‑1‑iodoprop‑1‑yne [4]. Weighing accuracy and reduced volatility losses, compared to the liquid mono‑halogenated propargyl analogs, lead to more reproducible stoichiometry in parallel reaction screening campaigns [4].

Application
Selection Property
Validation Focus
Medicinal chemistry library diversification
Dual-halogen orthogonal reactivity
Sequential functionalization without protecting-group strategies
Stereodefined (Z)-iodovinyl boronate synthesis
Exclusive (Z)-stereoselective hydroboration
Hydroboration stereochemical outcome and downstream coupling retention
Solid handling for HTE workflows
Crystalline solid form
Dispensing reproducibility and minimized volatility in automated platforms
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